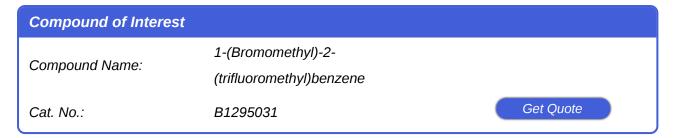


Structural Elucidation of 1-(Bromomethyl)-2-(trifluoromethyl)benzene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of **1- (bromomethyl)-2-(trifluoromethyl)benzene**, a key building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] This document details the compound's physicochemical properties, spectroscopic signature, and synthesis, offering in-depth experimental protocols for its preparation and characterization.

Core Physicochemical Properties

A summary of the key physicochemical properties of **1-(Bromomethyl)-2- (trifluoromethyl)benzene** is presented below, providing a foundation for its handling and application in a laboratory setting.

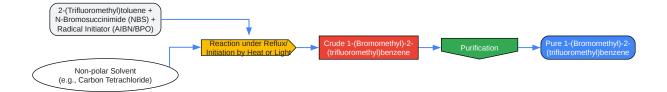


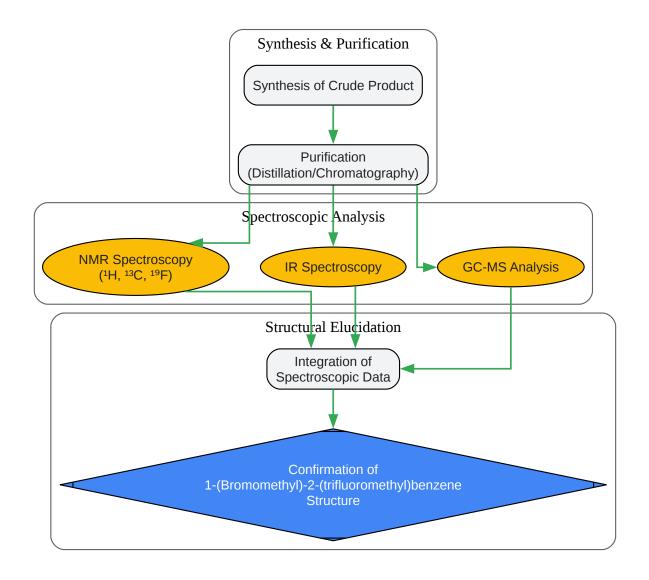
Property	Value	Source
Molecular Formula	C ₈ H ₆ BrF ₃	[2]
Molecular Weight	239.03 g/mol	[1][2]
CAS Number	395-44-8	[1][2]
Boiling Point	213.3 ± 0.0 °C at 760 mmHg	
Density	1.6 ± 0.1 g/cm ³	
Melting Point	N/A	

Synthesis of 1-(Bromomethyl)-2-(trifluoromethyl)benzene

The most common and direct route for the synthesis of **1-(bromomethyl)-2- (trifluoromethyl)benzene** is through the radical bromination of 2-(trifluoromethyl)toluene.[1]
This reaction selectively targets the benzylic methyl group due to the deactivating effect of the trifluoromethyl group on the aromatic ring towards electrophilic substitution.[1] The Wohl-Ziegler reaction, employing N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN), is the preferred method.
[1]









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References

- 1. 1-(Bromomethyl)-2-(trifluoromethyl)benzene | 395-44-8 | Benchchem [benchchem.com]
- 2. 1-(Bromomethyl)-2-(trifluoromethyl)benzene | C8H6BrF3 | CID 123057 PubChem [pubchem.ncbi.nlm.nih.gov]
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